molecular formula C18H17Cl2FN2O2 B6475707 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640961-97-1

3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6475707
CAS No.: 2640961-97-1
M. Wt: 383.2 g/mol
InChI Key: ZKCRPUBOEKURTJ-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a 2-chloro-4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 2-chloro-4-fluorobenzoyl chloride, reacts with piperidine to form 1-(2-chloro-4-fluorobenzoyl)piperidine.

    Methoxylation: The piperidine intermediate is then reacted with 3-chloro-4-hydroxypyridine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzoyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details would depend on the reagents and conditions used.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Products would include derivatives where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation: Products would include oxidized forms of the piperidine ring or the benzoyl group.

    Reduction: Reduced forms of the benzoyl group or the pyridine ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the piperidine ring and the benzoyl group suggests that it could interact with biological targets such as enzymes or receptors.

Industry

In the chemical industry, this compound could be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{[1-(2-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine
  • 3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine
  • 3-chloro-4-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methoxy}pyridine

Uniqueness

The unique combination of chloro and fluoro substituents on the benzoyl group, along with the methoxy and piperidine functionalities, gives 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine distinct chemical properties. These properties could result in unique biological activities or reactivity patterns compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O2/c19-15-9-13(21)1-2-14(15)18(24)23-7-4-12(5-8-23)11-25-17-3-6-22-10-16(17)20/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRPUBOEKURTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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